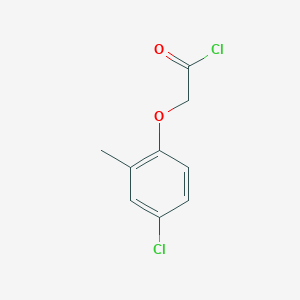

(2-Methyl-4-chlorophenoxy)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYSGRXBGLVRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493509 | |

| Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-79-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6597-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Chlorophenoxy Acetyl Chloride

Established Synthetic Routes from (2-Methyl-4-chlorophenoxy)acetic Acid

The most prevalent and well-documented method for synthesizing (2-Methyl-4-chlorophenoxy)acetyl chloride involves the direct conversion of the parent carboxylic acid, (2-Methyl-4-chlorophenoxy)acetic acid. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl), a reaction fundamental to organic synthesis for activating carboxylic acids toward nucleophilic attack. masterorganicchemistry.com

The use of thionyl chloride (SOCl₂) is a standard and highly effective method for the preparation of acyl chlorides from carboxylic acids. libretexts.orgchemguide.co.uk The reaction converts (2-Methyl-4-chlorophenoxy)acetic acid into its corresponding acyl chloride.

Reaction Mechanism: The conversion process begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a significantly better leaving group than the original hydroxyl group. libretexts.org Subsequently, the chloride ion, which was displaced in the initial step, acts as a nucleophile and attacks the carbonyl carbon. This leads to the formation of the acyl chloride and the decomposition of the unstable intermediate into sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comlibretexts.org

Step 1: Nucleophilic attack by the carboxylic acid on thionyl chloride. Step 2: Formation of the chlorosulfite intermediate and release of a chloride ion. Step 3: Nucleophilic attack by the chloride ion on the activated carbonyl carbon. Step 4: Elimination of the chlorosulfite group, which decomposes into SO₂ and HCl.

A key advantage of this method is that the byproducts, sulfur dioxide and hydrogen chloride, are gases. libretexts.org This facilitates their removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the final acyl chloride product. chemguide.co.uk

Yield Optimization: Optimizing the yield of this compound requires careful control of reaction conditions. Key factors include:

Reagent Purity: Using pure (2-Methyl-4-chlorophenoxy)acetic acid and freshly distilled thionyl chloride is crucial, as moisture can hydrolyze the acyl chloride product back to the carboxylic acid. researchgate.net

Stoichiometry: A slight excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid. pjoes.com

Temperature: The reaction is typically performed by refluxing the mixture. prepchem.com The specific temperature depends on the solvent used, if any.

Catalysts: While the reaction can proceed without a catalyst, small amounts of N,N-dimethylformamide (DMF) can be used to accelerate the conversion. youtube.com

Product Isolation: Excess thionyl chloride is typically removed by distillation under reduced pressure after the reaction is complete. prepchem.com Subsequent fractional distillation of the residue can yield the pure acyl chloride. chemguide.co.uk

In a similar synthesis, 3-methyl-4-chlorophenoxyacetic acid was refluxed with thionyl chloride, and after removing the excess reagent, the product was distilled to achieve a yield of 80.1%. prepchem.com

Besides thionyl chloride, other chlorinating agents can be employed to convert carboxylic acids into acyl chlorides. The most common alternatives are phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). libretexts.org Oxalyl chloride is another effective, albeit more expensive, option. youtube.com The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product, as the byproducts differ significantly.

| Chlorinating Agent | Formula | Physical State | Byproducts | Separation | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Simple; byproducts are gaseous | Gaseous byproducts simplify purification. libretexts.org | Reagent is toxic and moisture-sensitive. researchgate.net |

| Phosphorus(V) Chloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Fractional distillation required | Highly reactive. chemguide.co.uk | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) has a similar boiling point to many acyl chlorides, complicating purification. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Liquid | H₃PO₃(s) | Fractional distillation required | Milder reaction than with PCl₅. libretexts.org | Lower reactivity; solid byproduct can complicate workup. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | Simple; byproducts are gaseous | Volatile reagent and gaseous byproducts allow for milder reaction conditions. | Higher cost compared to other agents. |

This interactive table provides a comparative overview of common chlorinating agents.

Process Intensification and Scalability Considerations for Production

Scaling up the production of this compound from the laboratory to an industrial scale requires careful consideration of process intensification to ensure safety, efficiency, and cost-effectiveness. The synthesis of acyl chlorides can be hazardous due to the corrosive nature of the reagents and byproducts like HCl. researchgate.net

Process intensification strategies often involve shifting from traditional batch reactors to continuous flow systems. Continuous Stirred-Tank Reactors (CSTRs) can be employed to improve heat and mass transfer, provide better control over reaction parameters, and enhance safety by minimizing the volume of hazardous materials at any given time. researchgate.net Automation and process monitoring are critical for managing the hazards associated with heated, corrosive reaction mixtures. researchgate.net

For large-scale production, the ease of product isolation and purification is paramount. The use of thionyl chloride is advantageous in this regard, as the gaseous byproducts are easily removed. tandfonline.com Scalable processes that are chromatography-free are highly desirable as they reduce solvent waste and production costs. researchgate.net Phase-transfer catalysis represents another scalable method that can facilitate reactions under mild conditions, potentially reducing the need for harsh reagents and complex purification steps. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Chlorophenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. khanacademy.orgmasterorganicchemistry.comlibretexts.org The high reactivity of acyl chlorides, including (2-methyl-4-chlorophenoxy)acetyl chloride, stems from the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon and makes the chloride ion an excellent leaving group. khanacademy.org

This compound readily reacts with alcohols in a process known as alcoholysis to produce carboxylic esters. libretexts.org This reaction is typically rapid and exothermic, often conducted at room temperature. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk A subsequent elimination of hydrogen chloride gas drives the reaction to completion, yielding the corresponding ester. libretexts.orgchemguide.co.uk This method is often preferred over Fischer esterification (reaction with a carboxylic acid) because it is irreversible. libretexts.org

The reaction of this compound with (2-Methyl-4-chlorophenoxy)acetic acid or its carboxylate salt would lead to the formation of (2-Methyl-4-chlorophenoxy)acetic anhydride. In general, acyl chlorides react with carboxylates to form anhydrides through a standard nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Table 1: Representative Esterification Reactions of Acyl Chlorides

| Acyl Chloride | Nucleophile (Alcohol) | Product | Conditions |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate | Room Temperature, vigorous reaction |

| Benzoyl chloride | 2-Propanol | Isopropyl benzoate | - |

| This compound | Methanol | Methyl (2-methyl-4-chlorophenoxy)acetate | General reaction, typically mild conditions |

| This compound | 2-Ethylhexanol | 2-Ethylhexyl (2-methyl-4-chlorophenoxy)acetate | General reaction, typically mild conditions |

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the synthesis of carboxamides. libretexts.org This process, known as aminolysis, is generally very rapid and highly exothermic. libretexts.orglibretexts.org The mechanism involves the nucleophilic nitrogen of the amine attacking the electrophilic carbonyl carbon. khanacademy.orgyoutube.com

The reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used to scavenge the HCl. fishersci.itcommonorganicchemistry.com

Table 2: Synthesis of Amides from Acyl Chlorides

| Acyl Chloride | Amine | Base | Product |

| Ethanoyl chloride | Ammonia (conc. solution) | Excess Ammonia | Ethanamide |

| Ethanoyl chloride | Ethylamine | Excess Ethylamine | N-ethylethanamide |

| Butanoyl chloride | Dimethylamine | Excess Dimethylamine | N,N-dimethylbutanamide |

| This compound | Aniline | Triethylamine | N-phenyl-2-(2-methyl-4-chlorophenoxy)acetamide |

When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, the potential for creating diastereomeric products arises. The stereochemical outcome of such reactions is often dictated by the steric hindrance around the reacting centers. While the reaction at the achiral acyl chloride carbon itself does not induce chirality, the formation of a new bond to a chiral molecule can lead to stereoselectivity.

In related systems, stereochemical integrity is a key consideration. For instance, in the synthesis of β-lactams via the Staudinger reaction, the stereochemistry of the final product can be influenced by the substituents on both the ketene (B1206846) (derived from the acyl chloride) and the imine. organic-chemistry.org Asymmetric synthesis using a chiral ketene component has been employed to produce chiral β-lactams. nih.gov

Electrophilic Acylation Reactions

While the primary reactivity of this compound involves nucleophilic attack at the acyl carbon, it can also serve as an electrophile in acylation reactions, particularly with electron-rich aromatic substrates.

This compound can be used to acylate aromatic compounds such as benzene (B151609) or toluene (B28343) in a Friedel-Crafts acylation reaction. organic-chemistry.org This electrophilic aromatic substitution requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The catalyst functions by coordinating with the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion, [RCO]⁺. rsc.org

This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The reaction conditions, such as solvent, temperature, and catalyst stoichiometry, can be optimized to achieve high yields of the desired mono-acylated product. chemijournal.com

Table 3: General Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product Type |

| Benzene | Acetyl chloride | AlCl₃ | Acetophenone |

| Toluene | Ethanoyl chloride | AlCl₃ | 4-Methylacetophenone (major product) |

| Anisole | Acetyl chloride | Solid acid catalyst | 4-Methoxyacetophenone |

| 3,4'-dichlorodiphenyl ether | Acetyl Chloride | AlCl₃ | 2-chloro-4-(4-chlorophenoxy)acetophenone. google.com |

This compound can serve as a precursor for the generation of a ketene, which is a key intermediate in certain cycloaddition reactions. The most notable of these is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine to form a β-lactam (an azetidin-2-one (B1220530) ring). organic-chemistry.orgresearchgate.net

The ketene, (2-methyl-4-chlorophenoxy)ketene, is typically generated in situ by treating this compound with a tertiary amine base, such as triethylamine. organic-chemistry.orgugent.be The base eliminates HCl from the acyl chloride. The highly reactive ketene then undergoes a concerted or stepwise cycloaddition with an imine to yield the β-lactam ring, a core structure in many important antibiotics. organic-chemistry.org The stereoselectivity of the ring closure can be influenced by the substituents and reaction conditions. organic-chemistry.org

Inability to Fulfill Request

We are unable to generate the requested article on the chemical compound “this compound” due to a lack of specific scientific data required to populate the outlined sections.

A thorough and comprehensive search of available scientific literature and chemical databases did not yield detailed research findings, including kinetic data and mechanistic investigations, for the hydrolytic behavior and solvolysis mechanisms of this specific compound. The explicit instructions require an article focused solely on “this compound” with data tables and in-depth analysis for the section “3.3. Hydrolytic Behavior and Solvolysis Mechanisms in Various Solvent Systems.”

To maintain the requested standards of being “thorough, informative, and scientifically accurate” while strictly adhering to the provided outline, it is necessary to base the content on published experimental data. Without such specific data for “this compound,” it is impossible to generate the requested content without resorting to speculation or inaccurate extrapolation from other compounds, which would violate the core principles of scientific integrity and the specific constraints of the request.

Applications As a Pivotal Synthetic Intermediate

Precursor in the Development of Novel Ionic Liquids

A significant application of (2-methyl-4-chlorophenoxy)acetyl chloride is in the synthesis of herbicidal ionic liquids (HILs). These are a newer class of herbicides that can offer improved efficacy and better environmental profiles compared to traditional formulations.

Researchers have successfully synthesized a series of new esterquat-based HILs derived from the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). In this process, this compound is a critical intermediate. The synthesis involves a two-step reaction. First, MCPA is converted to its more reactive acid chloride form, this compound. This intermediate then reacts with various N,N-dimethylethanolamines that have different alkyl chain lengths (from C8 to C18) to form ester-functionalized amine precursors. These precursors are subsequently quaternized using benzyl (B1604629) chloride to yield the final HILs.

The general synthetic route can be summarized as:

Acid Chloride Formation: 2-methyl-4-chlorophenoxyacetic acid (MCPA) is reacted with a chlorinating agent (e.g., thionyl chloride) to produce this compound.

Esterification: The resulting acid chloride is reacted with an appropriate N,N-dimethylethanolamine derivative.

Quaternization: The esterified product is treated with an alkylating agent like benzyl chloride to form the target esterquat HIL.

| Precursor | Reactant | Product Class |

| This compound | N,N-dimethylethanolamines (C8-C18) | Ester-functionalized amine |

| Ester-functionalized amine | Benzyl chloride | Esterquat-based Herbicidal Ionic Liquid |

The structural design of these HILs plays a crucial role in their physicochemical properties and, consequently, their herbicidal activity. By varying the length of the alkyl chain on the N,N-dimethylethanolamine reactant, researchers can fine-tune the properties of the resulting ionic liquids. For instance, modifications to the alkyl chain length have been shown to influence the thermal stability and surface activity of the HILs. These structural adjustments are a key area of research for optimizing the performance and environmental safety of these novel herbicidal compounds.

Key Building Block for Heterocyclic Compounds and Bioactive Molecules

The reactivity of the acetyl chloride group makes this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other molecules with potential biological activity.

This compound is utilized in the synthesis of β-lactam derivatives. The β-lactam ring is a core structural component of many important antibiotics. In a key synthetic step known as the Staudinger synthesis, the acid chloride reacts with an imine in a [2+2] cycloaddition reaction to form the four-membered β-lactam ring. This reaction allows for the incorporation of the (2-methyl-4-chlorophenoxy)methyl side chain, which is a structural feature found in some penicillin derivatives, contributing to their biological activity.

The ability of this compound to readily react with various nucleophiles makes it an excellent tool for generating diverse chemical libraries for drug discovery and agrochemical research. It can be reacted with a wide array of amines, alcohols, and thiols to produce a corresponding series of amides, esters, and thioesters. This derivatization allows for the systematic modification of molecular structures to explore structure-activity relationships and identify new lead compounds with desired biological or chemical properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of (2-Methyl-4-chlorophenoxy)acetyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete and unambiguous assignment of the molecular structure can be achieved.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of atoms within the molecule. The presence of the electron-withdrawing acyl chloride group significantly influences the chemical shifts of nearby nuclei compared to the corresponding carboxylic acid.

Proton (¹H) NMR: The expected ¹H NMR spectrum would feature distinct signals for the aromatic, methylene, and methyl protons. The aromatic region would display a complex splitting pattern for the three protons on the substituted benzene (B151609) ring. The methylene (-CH₂-) protons, being alpha to both an ether oxygen and the highly electron-withdrawing acyl chloride carbonyl, are expected to be significantly deshielded and appear at a downfield chemical shift. Protons on carbon atoms adjacent to carbonyl groups typically resonate near 2 δ, but the additional influence of the ether oxygen would shift this further. libretexts.org The methyl (-CH₃) group attached to the aromatic ring would appear as a singlet in the typical aromatic methyl proton region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most diagnostic signal is that of the carbonyl carbon in the acyl chloride group (-COCl). Carbonyl carbons of acyl chlorides are strongly deshielded and typically resonate in the 160-180 ppm range. libretexts.orgucalgary.ca This is slightly different from the carbonyl carbon of aldehydes or ketones (180-220 ppm) due to the electronic effects of the attached chlorine. libretexts.org The aromatic carbons would show a range of chemical shifts determined by the electronic effects of the chloro, methyl, and ether substituents.

The following tables present the predicted chemical shifts for this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H3, H5, H6) | 6.8 - 7.3 | Multiplet |

| Methylene (-O-CH₂-) | 4.9 - 5.2 | Singlet |

| Methyl (Ar-CH₃) | 2.2 - 2.4 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OCl) | 168 - 175 |

| Aromatic (C1-C6) | 115 - 155 |

| Methylene (-O-C H₂-) | 68 - 72 |

| Methyl (Ar-C H₃) | 15 - 18 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. wiley.com These techniques reveal correlations between nuclei, providing a map of the atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, this would primarily be useful in assigning the aromatic protons by showing cross-peaks between adjacent protons on the benzene ring. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. emerypharma.com It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This is crucial for confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the methylene protons (-O-CH₂-) to the carbonyl carbon (-COCl) and to the aromatic carbon attached to the ether oxygen (C1), confirming the connectivity of the entire phenoxyacetyl moiety. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The presence of two chlorine atoms (one on the ring and one in the acyl group) will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. jove.com Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the isotopic distribution.

The primary fragmentation pathway for acyl chlorides involves the alpha-cleavage of the C-Cl bond to form a highly stable acylium ion. libretexts.org This fragment is often the base peak in the spectrum. Analysis of the fragmentation of the analogous phenoxyacetyl chloride shows the base peak corresponds to the phenoxymethyl cation ([M-COCl]⁺), with another major peak being the acylium ion ([M-OPh]⁺). nih.govnist.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

| 218 | [C₉H₈³⁵Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₉H₈³⁵ClO₂]⁺ | Loss of ·Cl from acyl group |

| 141 | [C₈H₈³⁵ClO]⁺ | Loss of ·COCl |

| 77 | [C₃H₂OCl]⁺ | Cleavage of ether bond |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural detail by allowing for the isolation and further fragmentation of specific ions from the initial mass spectrum. nih.gov In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion at m/z 218 or the acylium ion at m/z 183) is selected, subjected to collision-induced dissociation (CID), and the resulting product (or "daughter") ions are analyzed. This process helps to confirm the structure of the precursor ion and establish fragmentation pathways. For example, fragmentation of the acylium ion (m/z 183) would likely involve the loss of carbon monoxide (CO), a common fragmentation for acylium ions, to yield a substituted phenoxymethyl cation.

In practical applications, this compound may be present in complex matrices or as part of a mixture with its hydrolysis product, MCPA, and other related compounds. Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly LC-tandem mass spectrometry (LC-MS/MS), is the method of choice for such analyses. econference.ioeurl-pesticides.eu

LC separates the components of the mixture before they enter the mass spectrometer. lcms.cz Reversed-phase high-performance liquid chromatography (HPLC) is typically used for this class of compounds. The mass spectrometer then serves as a highly sensitive and selective detector. Using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to detect specific precursor-to-product ion transitions, providing exceptional selectivity and allowing for accurate quantification even at very low concentrations in environmental or biological samples. nih.goveconference.ionih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretch of the acyl chloride group. Acyl chlorides exhibit a very strong C=O stretching band at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹. blogspot.comuobabylon.edu.iq This high frequency is a key feature that distinguishes it from the corresponding carboxylic acid (MCPA), which has a C=O stretch around 1700-1760 cm⁻¹. Other significant bands would include the aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹), the asymmetric C-O-C stretch of the aryl ether (approx. 1250 cm⁻¹), and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that also provides information about molecular vibrations. The C=O stretch of the acyl chloride is also expected to be a strong and sharp band in the Raman spectrum. tandfonline.com Aromatic ring vibrations, particularly the ring "breathing" mode, often give rise to strong Raman signals, providing a clear fingerprint for the substituted benzene moiety. acs.org The symmetric C-O-C stretch of the ether linkage would also be Raman active.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Bond Vibration |

| Acyl Chloride | 1780 - 1815 (Very Strong) | 1780 - 1815 (Strong) | C=O Stretch |

| Aromatic Ring | 1450 - 1600 (Medium-Strong) | 1580 - 1610 (Very Strong) | C=C Stretch |

| Aryl Ether | 1230 - 1270 (Strong) | 1230 - 1270 (Medium) | C-O-C Asymmetric Stretch |

| Aryl-Cl | 1080 - 1100 (Medium) | 1080 - 1100 (Strong) | C-Cl Stretch |

| Acyl-Cl | 730 - 550 (Strong) | 730 - 550 (Strong) | C-Cl Stretch |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound and its parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA). Given the high reactivity of the acetyl chloride functional group, analytical methods often focus on the quantification of the parent carboxylic acid (MCPA) or involve derivatization of the acetyl chloride into a more stable form, such as an ester, prior to chromatographic analysis.

Direct analysis of reactive acid chlorides by HPLC can be challenging. A common strategy involves converting the labile compound into a more stable derivative that is amenable to HPLC analysis. For instance, acid chlorides can be derivatized with anhydrous methanol to form their corresponding methyl esters. These esters can then be analyzed using HPLC with UV or mass spectrometric detection, which offers high specificity and sensitivity with minimal interference from other components in the sample matrix researchgate.net.

For the analysis of the parent compound MCPA, which is a primary indicator of the purity and potential degradation product of this compound, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. These methods are crucial for quality control and for monitoring residues in various matrices.

Methodology and Research Findings

Research has established robust RP-HPLC methods for the simultaneous determination of MCPA and other herbicides. One such study utilized a C18 column with an isocratic mobile phase composed of methanol and water (90:10 v/v). The analysis was performed at a flow rate of 1.5 mL/min with UV detection at 230 nm. This method demonstrated excellent linearity for MCPA with a correlation coefficient (R²) of 0.998. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 1.08 mg/L and 3.62 mg/L, respectively nih.gov. The high recovery rate of 100.10% indicates the accuracy of this method for quantitative purposes nih.gov.

Another developed HPLC method for quantifying MCPA in wheat and soil samples involved extraction in an acidic medium followed by a solid-phase extraction (SPE) clean-up with C18 cartridges. The subsequent analysis by HPLC with a diode-array detector (DAD) yielded mean recoveries between 87.1% and 98.2% for spiked samples at levels of 0.01, 0.1, and 0.5 mg/kg. The limits of detection and quantification for MCPA were 0.02 ng and 0.01 mg/kg for both matrices, showcasing the method's high sensitivity researchgate.net.

The choice of chromatographic conditions is critical for achieving optimal separation and detection. Mixed-mode chromatography, which combines reversed-phase and anion-exclusion mechanisms, has also been employed for the analysis of MCPA. Using a Coresep 100 mixed-mode column, the retention of the hydrophobic and acidic MCPA can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase, making the method suitable for LC/MS compatible conditions helixchrom.com.

The following tables summarize the operational parameters and validation data from various HPLC methodologies used for the analysis of the related compound MCPA.

Table 1: HPLC Chromatographic Conditions for MCPA Analysis

| Parameter | Method 1 nih.gov | Method 2 pensoft.net | Method 3 helixchrom.com |

|---|---|---|---|

| Column | Zorbax C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.0 mm, 5 µm) | Coresep 100 (Mixed-Mode) |

| Mobile Phase | Methanol:Water (90:10 v/v) | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | ACN, buffer (concentration and pH dependent) |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | 230 nm (UV-Vis) | 225 nm (UV/VIS) | LC/MS Compatible |

| Injection Volume | 20 µL | 20 µL | Not Specified |

| Column Temperature | Room Temperature | 30 °C | Not Specified |

| Retention Time | 6.797 min | Not Specified | Variable |

Table 2: Method Validation Parameters for MCPA Quantitative Analysis

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Linearity (R²) | 0.998 | Not Specified |

| Limit of Detection (LOD) | 1.08 mg/L | 0.02 ng |

| Limit of Quantification (LOQ) | 3.62 mg/L | 0.01 mg/kg |

| Recovery (%) | 100.10% | 87.1% - 98.2% |

| Precision (RSD %) | 0.11% | 0.604% - 3.44% |

These validated HPLC methods provide the accuracy, precision, and sensitivity required for the stringent quality control of MCPA and, by extension, are fundamental for assessing the purity of its derivatives like this compound. The AOAC/CIPAC official method for MCPA also utilizes reversed-phase HPLC with UV detection, further cementing the role of this technique in the analysis of this class of compounds fao.org.

Computational Chemistry and in Silico Investigations

Electronic Structure Calculations (e.g., DFT) for Molecular Geometry and Reactivity Prediction

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to solve the electronic Schrödinger equation for a molecule, yielding information about its energy, electron density, and optimized geometry. researchgate.netscispace.com For a molecule such as (2-Methyl-4-chlorophenoxy)acetyl chloride, DFT calculations can predict key structural parameters and provide insights into its chemical behavior.

The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. From the calculated electron distribution, one can derive properties like the molecular electrostatic potential (MEP) map, which highlights regions of positive and negative charge. The carbonyl carbon in the acetyl chloride group is expected to be highly electrophilic (electron-deficient) due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it a prime target for nucleophilic attack. savemyexams.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.19 Å |

| Bond Length | C-Cl | ~1.80 Å |

| Bond Length | C-C | ~1.50 Å |

| Bond Angle | O=C-Cl | ~120.5° |

| Bond Angle | O=C-C | ~126.5° |

| Bond Angle | Cl-C-C | ~113.0° |

Illustrative DFT-calculated geometric parameters for acetyl chloride, a representative acyl chloride.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For acyl chlorides like this compound, the dominant reaction mechanism with nucleophiles is nucleophilic acyl substitution, which typically proceeds via a two-stage addition-elimination pathway. docbrown.info

In this mechanism, a nucleophile (such as water or an alcohol) first attacks the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate. youtube.com Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. Computational methods can map the potential energy surface of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

The transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. DFT calculations have been used to study the hydrolysis of various acyl chlorides, showing that the reaction can proceed through a concerted SN2-like mechanism or involve a distinct tetrahedral intermediate, depending on the substrate and solvent. researchgate.net For the hydrolysis of simple acyl chlorides like acetyl chloride, calculations have quantified the energy changes throughout the reaction. youtube.com

The table below shows representative calculated energetic data for the gas-phase hydrolysis of acetyl chloride, a model reaction for this compound.

| Reaction | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Hydrolysis of Acetyl Chloride | Enthalpy of Activation (ΔH‡) | 29.8 |

| Enthalpy of Reaction (ΔHrxn) | -12.7 |

Calculated energetic parameters for the gas-phase hydrolysis of acetyl chloride at the B3LYP/6-311++G(d,p) level of theory. youtube.com This reaction serves as a model for the hydrolysis of more complex acyl chlorides.

Simulation of Solvent Effects on Reaction Kinetics and Equilibria

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and outcomes. Computational chemistry can model these solvent effects using two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species or polar transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions like hydrogen bonding between the solvent and the reacting species. chemrxiv.org

For the hydrolysis of an acyl chloride, a polar solvent is expected to stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction compared to the gas phase. chemrxiv.org Studies on the solvolysis of various acyl chlorides have shown that both the polarity of the solvent and its ability to act as a general base or acid catalyst are crucial factors. researchgate.netniu.edu For instance, in reactions with alcohols, solvent molecules can participate directly in the proton transfer steps of the mechanism. niu.edu The presence of ions, such as chloride, in polar aprotic solvents can also significantly increase reaction rates by stabilizing cationic intermediates or transition states. nih.gov

The following table illustrates the conceptual effect of solvent on the activation energy of a typical acyl chloride reaction.

| Reaction Environment | Relative Activation Energy | Rationale |

|---|---|---|

| Gas Phase | High | No stabilization of the polar transition state. |

| Aprotic Solvent (e.g., Acetonitrile) | Medium | Stabilization of the transition state through dielectric effects. |

| Protic Solvent (e.g., Water) | Low | Strong stabilization via dielectric effects and specific hydrogen bonding to the transition state. |

Conceptual illustration of the effect of solvent polarity on the activation energy for the hydrolysis of an acyl chloride.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can be crucial for identifying and characterizing molecules. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions has been significantly enhanced by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.govarxiv.org

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. researchgate.net After optimizing the molecule's geometry to find its minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. ethz.chdtic.mil Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. nih.gov

Below are tables with illustrative predicted spectroscopic data for related, simpler molecules.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~168-172 |

| Methylene Carbon (-CH2-) | ~65-70 |

| Aromatic Carbons | ~115-160 |

| Methylene Protons (-CH2-) | ~4.5-5.0 |

| Aromatic Protons | ~6.9-7.4 |

Note: These are estimated values for the analogue Phenoxyacetyl chloride based on typical chemical shifts for these functional groups. Precise prediction requires specific software and methodology. colostate.edu

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| C=O Stretch | ~1810-1825 | ~1822 |

| CH3 Bend | ~1420-1440 | ~1434 |

| C-C Stretch | ~950-970 | ~958 |

| C-Cl Stretch | ~610-630 | ~619 |

Illustrative comparison of scaled DFT-calculated and experimental IR frequencies for acetyl chloride, serving as a model for the acetyl chloride functional group.

Q & A

Q. What are the optimal methods for synthesizing (2-Methyl-4-chlorophenoxy)acetyl chloride in a laboratory setting?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid, (2-Methyl-4-chlorophenoxy)acetic acid, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction. Key steps include:

- Dissolving the acid in anhydrous dichloromethane or toluene under inert atmosphere.

- Adding SOCl₂ dropwise at 0–5°C to control exothermicity.

- Refluxing for 2–4 hours, followed by solvent and excess reagent removal under reduced pressure . Purity is assessed via GC-MS or NMR to confirm absence of residual acid or solvent .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify acyl chloride formation (δ ~170–180 ppm for carbonyl carbon) and aromatic substitution patterns .

- FT-IR : Confirm C=O stretch (~1800 cm⁻¹) and absence of -OH bands from unreacted acid .

- Titration : Quantitative analysis using nucleophilic reagents (e.g., aniline) to determine active chloride content .

- GC-MS : Monitor for byproducts like chlorinated hydrocarbons or residual solvents .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear butyl rubber gloves (0.3 mm thickness, tested against acyl chlorides), chemical-resistant suits, and full-face respirators with AXBEK cartridges .

- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors (TLV: 0.1 ppm).

- Storage : Keep in sealed, inert containers under nitrogen, away from moisture and ignition sources (flash point: ~5°C for analogous acyl chlorides) .

- Spill Management : Neutralize with dry sodium bicarbonate or specialized absorbents; avoid water to prevent violent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during Friedel-Crafts acylations using this compound?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) at varying stoichiometries to balance reactivity and selectivity. AlCl₃ may form stable complexes with acyl chlorides, requiring precise molar ratios .

- Solvent Effects : Compare polar aprotic (e.g., nitrobenzene) vs. non-polar solvents (e.g., CS₂) to control electrophilicity of the acylium ion .

- Temperature Gradients : Perform reactions at –20°C to reduce polyacylation or rearrangement side reactions.

Q. What strategies address contradictory data in stability studies of this compound under varying storage conditions?

- Accelerated Degradation Testing : Expose the compound to controlled humidity (40–80% RH) and temperature (25–40°C) while monitoring hydrolysis via IR or pH shifts .

- Stabilizers : Evaluate additives like molecular sieves or radical inhibitors (e.g., BHT) to prolong shelf life .

- Multi-Lab Validation : Collaborate to standardize protocols, as discrepancies often arise from trace moisture or light exposure during handling .

Q. How does the electronic nature of the (2-Methyl-4-chlorophenoxy) group influence the reactivity of the acetyl chloride moiety?

- Hammett Analysis : Correlate substituent effects (σₚ values) with reaction rates in nucleophilic acyl substitutions. The electron-withdrawing chloro group enhances electrophilicity of the carbonyl carbon .

- Computational Modeling : Use DFT calculations to map charge distribution and predict regioselectivity in coupling reactions .

Q. What methodologies validate the ecological impact of this compound in aquatic systems?

- Acute Toxicity Assays : Follow OECD Test Guideline 203 using Daphnia magna or fish models. LC₅₀ values for analogous acyl chlorides suggest moderate toxicity (Category 3, H402) .

- Hydrolysis Kinetics : Measure half-life in buffered aqueous solutions (pH 4–9) to assess persistence. Rapid hydrolysis to less toxic acetic acid derivatives may mitigate long-term risks .

Q. How can researchers resolve discrepancies in reported yields for peptide couplings using this reagent?

- Byproduct Profiling : Use LC-MS to identify competing pathways (e.g., racemization or N-acylation vs. O-acylation) .

- Activation Additives : Compare HOBt, HOAt, or DMAP to enhance coupling efficiency and suppress side reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.